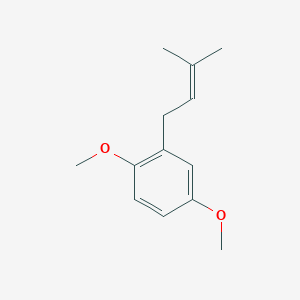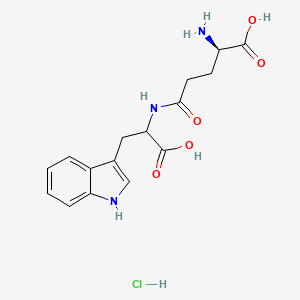
Golotimod hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Golotimod hydrochloride is synthesized through a series of chemical reactions involving the coupling of Gamma-D-glutamyl and L-tryptophan. The synthetic route typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Golotimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Golotimod hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to stimulate T-lymphocyte differentiation and macrophage function.
Medicine: this compound has shown potential in treating tuberculosis, recurrent genital herpes simplex virus type 2, and oral mucositis induced by radiation or chemotherapy.
Industry: The compound is used in the development of new antimicrobial agents and immunomodulatory therapies .
作用机制
Golotimod hydrochloride exerts its effects by modulating the Toll-like receptor pathway. It enhances the immune response by stimulating the differentiation and proliferation of T-lymphocytes and macrophages. The compound increases the production of cytokines such as interleukin-2 and interferon-gamma, which play crucial roles in immune activation and pathogen clearance. By targeting specific receptors on immune cells, this compound activates intracellular signaling cascades that enhance the body’s ability to fight infections and malignancies .
相似化合物的比较
Golotimod hydrochloride is unique due to its dual immunomodulatory and antimicrobial properties. Similar compounds include:
Thymosin alpha-1: Another immunomodulatory peptide used in the treatment of viral infections and cancer.
Imiquimod: An immune response modifier used to treat skin conditions caused by viral infections.
Levamisole: An immunomodulatory agent used as an adjuvant in cancer therapy.
Compared to these compounds, this compound has a broader range of applications and a unique mechanism of action that targets multiple components of the immune system .
属性
分子式 |
C16H20ClN3O5 |
|---|---|
分子量 |
369.80 g/mol |
IUPAC 名称 |
(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1 |
InChI 键 |
YYTBHYZPAMPQGT-ZRMPQGGQSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


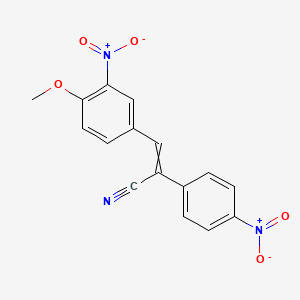
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
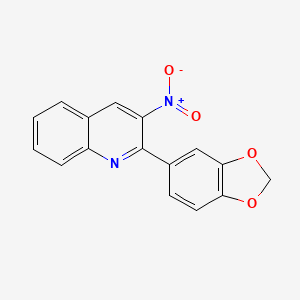
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)


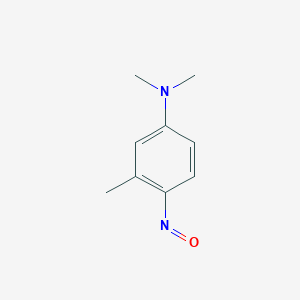
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)
